molecular formula C14H20N2O2 B7548850 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide

4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide

Cat. No. B7548850
M. Wt: 248.32 g/mol
InChI Key: GQTVMAZASILCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide, also known as MXE or Methoxetamine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 as a legal alternative to ketamine, but it has since been banned in many countries due to its potential for abuse and harmful effects. MXE is a potent psychoactive substance that affects the central nervous system, and it has been the subject of scientific research in recent years.

Mechanism of Action

4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide acts as a non-competitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor in the brain. This leads to a dissociative state, where the user feels detached from their surroundings and experiences a distortion of sensory perception. 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide also affects other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including changes in heart rate and blood pressure, respiratory depression, and altered levels of neurotransmitters such as dopamine and serotonin. It can also cause hallucinations, dissociation, and other psychological effects. Long-term use of 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide has been associated with cognitive impairment, memory loss, and other adverse effects.

Advantages and Limitations for Lab Experiments

4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide has several advantages as a research tool, including its potency, selectivity, and long duration of action. It can be used to study the effects of NMDA receptor antagonism on the brain, and its effects can be compared to those of other dissociative anesthetics such as ketamine. However, 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide also has several limitations, including its potential for abuse and its harmful effects on the brain and body. It is important to use caution when handling and administering 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide in a laboratory setting.

Future Directions

There are several areas of future research that could be explored with 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide, including its potential as a treatment for depression, anxiety, and addiction. It could also be studied further to understand its mechanism of action and its effects on the brain and body. Additionally, research could be conducted to develop safer and more effective analogues of 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide that could be used in clinical settings. Overall, further research is needed to fully understand the potential benefits and risks of 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide and its potential as a therapeutic agent.

Synthesis Methods

4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide is synthesized by reacting 3-methoxyphenylacetone with methylamine to form N-methyl-3-methoxyphenylacetone, which is then reacted with cyclohexanone to form N-methyl-3-methoxyphenylcyclohexanone. This compound is then reduced with lithium aluminum hydride to form 4-methoxyphenylcyclohexylamine, which is finally reacted with ethyl chloroformate to form 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide.

Scientific Research Applications

4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide has been used in scientific research to study its effects on the central nervous system, including its potential as a treatment for depression, anxiety, and other psychiatric disorders. It has also been studied for its potential as an analgesic and as a treatment for addiction to other drugs such as opioids. 4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide has been shown to have similar effects to ketamine, but with a longer duration of action and a lower risk of side effects such as respiratory depression.

properties

IUPAC Name

4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-14(17)16-9-7-12(8-10-16)11-3-5-13(18-2)6-4-11/h3-6,12H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTVMAZASILCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-N-methylpiperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.